molecular formula C45H63N15O11S2 B145725 [deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin CAS No. 136105-89-0

[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin

Katalognummer: B145725
CAS-Nummer: 136105-89-0
Molekulargewicht: 1054.2 g/mol
InChI-Schlüssel: KEAHYTRPVNOHKL-ZHFJCBJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin (abbreviated here as d[3-Pal2]AVP) is a synthetic analog of arginine vasopressin (AVP), a neurohypophyseal hormone regulating water balance, blood pressure, and stress responses. Structural modifications include:

  • Deamination at Cys1: Enhances metabolic stability by reducing susceptibility to aminopeptidases .
  • D-3-Pyridyl-Ala substitution at Position 2: Alters receptor interaction, favoring selectivity for vasopressin V1b receptors (V1bR) over V1a and V2 subtypes .
  • Arg8 retention: Preserves binding to vasopressin receptors but modifies stereochemical interactions .

This compound exhibits weak agonism at antidiuretic (V2) receptors and antagonism at vasoconstrictive (V1a) receptors but demonstrates potent and selective agonism at pituitary V1b receptors, making it a critical tool for studying stress-related corticotropin (ACTH) release .

Eigenschaften

CAS-Nummer

136105-89-0

Molekularformel

C45H63N15O11S2

Molekulargewicht

1054.2 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H63N15O11S2/c46-34(61)13-12-28-39(66)58-31(21-35(47)62)42(69)59-32(44(71)60-17-6-11-33(60)43(70)56-27(10-5-16-52-45(49)50)38(65)53-23-36(48)63)24-73-72-18-14-37(64)54-29(20-26-9-4-15-51-22-26)40(67)57-30(41(68)55-28)19-25-7-2-1-3-8-25/h1-4,7-9,15,22,27-33H,5-6,10-14,16-21,23-24H2,(H2,46,61)(H2,47,62)(H2,48,63)(H,53,65)(H,54,64)(H,55,68)(H,56,70)(H,57,67)(H,58,66)(H,59,69)(H4,49,50,52)/t27-,28-,29+,30-,31-,32-,33-/m0/s1

InChI-Schlüssel

KEAHYTRPVNOHKL-ZHFJCBJKSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Kanonische SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Sequenz

CXFQNCPRG

Synonyme

1-deamino-3-(3'-pyridyl)-2-Ala-argipressin
argipressin, 1-deamino-3-(3'-pyridyl)-Ala(2)-
argipressin, 1-deamino-3-(3'-pyridyl)alanine(2)-
d(D-3-Pal)VP

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin (0.5 mmol/g loading capacity) to anchor the C-terminal glycinamide. Photometric Fmoc quantification ensures precise resin loading, typically adjusted to 0.4–0.6 mmol/g to balance reaction efficiency and steric hindrance. The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes before coupling.

Sequential Amino Acid Coupling

The peptide chain is assembled using Fmoc/tBu chemistry, with each residue coupled in a stepwise manner from C- to N-terminus. Key steps include:

  • D-3-Pyridyl-Ala2 Incorporation : This non-natural amino acid requires extended coupling times (90–120 minutes) with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in a 1:2 molar ratio.

  • Deamino-Cys1 Modification : Mercaptopropionic acid (MPA) is used instead of cysteine, introduced via manual coupling with 7-fold excess to ensure complete acylation.

  • Arg8 Stereochemical Control : D-arginine is coupled using a pre-activated symmetric anhydride method to minimize racemization.

ParameterCondition
Coupling ReagentHBTU/DIPEA (1:2.5)
SolventDMF/NMP (9:1 v/v)
Coupling Time60–120 minutes
Deprotection Agent20% piperidine/DMF (2 × 5 minutes)

Disulfide Bond Formation

Oxidative Folding Conditions

The 1–6 disulfide bond is formed post-cleavage using a redox buffer system. The crude peptide is dissolved in 0.1 M ammonium bicarbonate (pH 8.4) with 2 mM reduced/oxidized glutathione (GSH/GSSG) at a 10:1 ratio. Folding is conducted at 4°C for 48 hours, achieving >90% correct disulfide isomerization.

Analytical Monitoring

Folding progress is tracked via reverse-phase HPLC (RP-HPLC) using a C18 column (5 µm, 4.6 × 250 mm) and a gradient of 0.1% TFA in water/acetonitrile (20–50% over 30 minutes). Correctly folded species elute at 18.2 minutes, distinguished by a characteristic UV absorbance at 214 nm.

Cleavage and Side-Chain Deprotection

Acidolytic Cleavage

The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water/dithiothreitol (DODT) (92.5:2.5:2.5:2.5 v/v) for 90 minutes. This mixture simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tBu from aspartaragine and tyrosine).

Precipitation and Isolation

Crude peptide is precipitated in ice-cold diethyl ether, centrifuged at 10,000 × g for 10 minutes, and lyophilized. Average yields at this stage range from 60–75%, contingent on sequence length and steric complexity.

Purification and Characterization

Preparative RP-HPLC

The crude product is purified using a preparative C18 column (20 × 250 mm) with a linear gradient of 20–45% acetonitrile in 0.1% TFA over 40 minutes. Fractions are collected based on UV monitoring at 220 nm, with purity assessed by analytical HPLC (>95% target peptide).

Purification ParameterValue
ColumnPhenomenex Jupiter C18 (10 µm)
Flow Rate15 mL/min
Detection220 nm
Yield35–45%

Mass Spectrometry Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1054.21 Da; theoretical: 1054.21 Da). Minor impurities (<2%) are typically truncated sequences or oxidation byproducts.

Challenges and Optimizations

Racemization at D-3-Pyridyl-Ala2

The D-configuration at position 2 is prone to epimerization during coupling. This is mitigated by:

  • Using 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt for activation.

  • Maintaining reaction temperatures below 25°C.

Solubility Issues

The peptide’s hydrophobicity (XLogP = -4.7) necessitates solubilization in 30% acetic acid during folding and purification. Sonication for 10 minutes aids dissolution without peptide degradation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

D[D-3-Pal2]AVP kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die schwefelhaltigen Aminosäuren im Peptid können oxidiert werden, um Disulfidbrücken zu bilden.

    Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

    Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antidiuretic Activity
[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin is primarily recognized for its potent antidiuretic effects. It acts selectively on the V2 vasopressin receptor, making it effective in treating conditions like diabetes insipidus and nocturnal enuresis. Its ability to enhance water reabsorption in the kidneys results in reduced urine output and increased urine concentration .

1.2 Cardiovascular Effects
Research has indicated that this compound may play a role in modulating cardiovascular functions. It can influence vascular smooth muscle contraction and blood pressure regulation via V1a receptor activation. Studies have shown that its administration can lead to vasoconstriction and increased systemic vascular resistance, which are critical in managing certain cardiovascular disorders .

Molecular Biology Applications

2.1 Receptor Binding Studies
The compound is instrumental in studying the binding affinities and selectivity of vasopressin receptors. It has been utilized to elucidate the structure-function relationships of V1b receptors, which are implicated in stress-related disorders such as anxiety and depression. By modifying the peptide structure, researchers can identify key amino acid residues critical for receptor activation and selectivity .

2.2 Drug Development
Due to its specific action on vasopressin receptors, this compound serves as a lead compound in the development of new drugs targeting these receptors. Its analogues are being explored for their potential to treat various conditions ranging from metabolic disorders to psychiatric diseases .

Clinical Applications

3.1 Hemostatic Agent
In surgical settings, particularly cardiac surgery, this compound has been evaluated for its hemostatic properties. It enhances platelet function and promotes clot formation, making it a valuable adjunct therapy in managing bleeding during surgical procedures .

3.2 Diagnostic Tool
The compound is also used in diagnostic assays to measure plasma levels of vasopressin and its analogues. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect these peptides at low concentrations in biological samples, aiding in the diagnosis of related disorders .

Summary of Key Findings

Application AreaDescriptionKey Findings/Studies
Antidiuretic ActivityTreats diabetes insipidus and nocturnal enuresisEnhances water reabsorption via V2 receptor activation
Cardiovascular EffectsModulates blood pressure and vascular resistanceInduces vasoconstriction through V1a receptor activation
Receptor Binding StudiesInvestigates binding affinities of vasopressin receptorsIdentifies critical amino acids for receptor selectivity
Drug DevelopmentLeads to new therapeutics targeting vasopressin receptorsPotential treatments for metabolic and psychiatric disorders
Hemostatic AgentUsed during surgeries to promote clottingEnhances platelet function; reduces surgical bleeding
Diagnostic ToolMeasures plasma levels of vasopressinUtilizes LC-MS/MS for low concentration detection

Wirkmechanismus

D[D-3-Pal2]AVP exerts its effects by binding to vasopressin receptors in the body. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The primary molecular targets are the V1a, V1b, and V2 receptors:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Vasopressin Analogs

Receptor Selectivity and Affinity

The table below summarizes receptor affinities and functional profiles of d[3-Pal2]AVP and key analogs:

Compound V1aR Affinity (nM) V1bR Affinity (nM) V2R Affinity (nM) Key Functional Properties
d[3-Pal2]AVP ~781* 1.3 ~4.2* Weak V2 agonist; potent V1b agonist
AVP (Native) 1.1 1.0 0.5 Non-selective agonist
dDAVP ([deamino-Cys1, D-Arg8]-Vasopressin) >1000 >1000 0.3 Selective V2R agonist; clinically used for diabetes insipidus
d[Cha4]AVP ([deamino-Cys1, Cha4, Arg8]-Vasopressin) 0.8 (Human) 0.5 (Human) 120 (Rat) High V1bR affinity but low V2R selectivity in rats
d[Leu4, Lys8]Vasopressin 12 (Rat) 0.7 (Rat) >1000 Rat-selective V1bR agonist

*Data extrapolated from in vivo antagonism studies .

Key Findings:
  • d[3-Pal2]AVP vs. AVP: While AVP binds all receptor subtypes equally, d[3-Pal2]AVP’s D-3-Pyridyl-Ala2 substitution reduces V1a/V2 affinity by >200-fold but retains nanomolar V1bR potency, achieving ~260-fold selectivity for V1bR over V1aR in sheep models .
  • d[3-Pal2]AVP vs. dDAVP : dDAVP’s D-Arg8 substitution shifts specificity to V2R (used for antidiuresis), whereas d[3-Pal2]AVP’s V2R activity is negligible, highlighting divergent therapeutic applications .
  • d[3-Pal2]AVP vs. d[Cha4]AVP : Both target V1bR, but d[Cha4]AVP shows cross-reactivity with V2R in rats, limiting its utility in species-specific studies .

Functional and Clinical Implications

  • V1bR Selectivity : d[3-Pal2]AVP’s potent ACTH-releasing activity in pituitary cells (EC50 = 0.8 nM) makes it superior to AVP for studying stress pathways without confounding V1a/V2 effects .
  • Structural Determinants of Selectivity :
    • The D-3-Pyridyl-Ala2 moiety sterically hinders binding to V1aR but fits the V1bR ligand pocket .
    • Arg8 in d[3-Pal2]AVP interacts with conserved residues in V1bR, while D-Arg8 in dDAVP alters hydrogen bonding to favor V2R .
  • Species Variability : d[Leu4, Lys8]Vasopressin is rat-specific, whereas d[3-Pal2]AVP is effective in sheep and primates, broadening translational relevance .

Biologische Aktivität

[Deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin (often referred to as dDAVP) is a synthetic analog of vasopressin, a peptide hormone that plays a critical role in regulating water retention in the body and influencing blood pressure. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of conditions such as diabetes insipidus and certain bleeding disorders. This article explores the biological activity of dDAVP, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C46H65N13O11S2
  • Molecular Weight : 1040.22 g/mol
  • CAS Number : 43157-23-9

The structural modifications in dDAVP, particularly the deamination at the cysteine residue and substitutions at positions 1, 2, and 8, enhance its biological stability and receptor affinity compared to natural vasopressin.

dDAVP primarily exerts its effects through selective activation of the V2 vasopressin receptors located in the renal collecting ducts. This activation leads to:

  • Increased Water Reabsorption : By promoting the insertion of aquaporin-2 channels into the apical membrane of renal tubular cells, dDAVP enhances water permeability and reabsorption.
  • Antidiuretic Effect : The result is a decrease in urine output and increased urine concentration.
  • Hemostatic Effects : dDAVP also stimulates the release of von Willebrand factor (vWF) and factor VIII from endothelial cells, which is beneficial in managing bleeding disorders like von Willebrand disease.

Pharmacological Profile

The pharmacokinetics of dDAVP indicate a longer half-life compared to natural vasopressin due to its resistance to enzymatic degradation. It is typically administered via intranasal or subcutaneous routes.

Table 1: Pharmacokinetic Parameters of dDAVP

ParameterValue
Bioavailability~100% (intranasal)
Half-life3-4 hours
Peak Plasma Concentration0.5-1 hour post-administration
Elimination RouteRenal

Clinical Applications

dDAVP has been widely studied for various clinical applications:

  • Diabetes Insipidus : Effective in managing central diabetes insipidus by reducing polyuria and polydipsia.
  • Bleeding Disorders : Used in treating patients with hemophilia A and von Willebrand disease by increasing plasma levels of vWF.
  • Nocturnal Enuresis : Administered to children with bedwetting issues due to its antidiuretic properties.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of dDAVP:

  • A clinical trial involving patients with central diabetes insipidus demonstrated that dDAVP significantly reduced daily urine volume compared to placebo (p < 0.001) .
  • In pediatric populations with nocturnal enuresis, dDAVP treatment resulted in a marked decrease in wet nights (up to 70% response rate) .
  • A meta-analysis highlighted that dDAVP is effective in increasing factor VIII levels in patients with hemophilia A undergoing surgical procedures .

Case Studies

Several case studies illustrate the practical applications of dDAVP:

  • Case Study 1 : A 35-year-old male with central diabetes insipidus was treated with intranasal dDAVP. After one week, his urine output decreased from 5 liters to 1 liter per day, significantly improving his quality of life.
  • Case Study 2 : A pediatric patient with nocturnal enuresis was administered dDAVP for three months. The patient reported an increase in dry nights from 10% to 90%, leading to improved psychosocial outcomes.

Q & A

Q. What are the primary pharmacological targets of [deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin, and how do they differ from native vasopressin?

The compound primarily binds to vasopressin receptors (V1a, V1b, and V2) but exhibits modified selectivity due to structural alterations. Unlike native arginine vasopressin (AVP), the D-3-Pyridyl-Ala2 substitution enhances receptor specificity, particularly for V1a receptors, as demonstrated by competitive binding assays using selective antagonists like [β-mercapto-β,β-cyclopenta-methylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-vasopressin . Receptor affinity can be quantified via radioligand displacement assays, with IC50 values compared to AVP .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Enzyme-linked immunosorbent assays (ELISAs) are widely used due to their specificity and sensitivity. For example, Cloud-Clone Corp. provides a validated ELISA kit (E91841Ge) with a detection range of 15.6–1000 pg/mL and intra-/inter-assay CVs <12% . High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is recommended for purity assessment, as outlined in USP guidelines for peptide analysis .

Q. How does the deamination at position 1 and D-3-Pyridyl-Ala substitution at position 2 affect the compound’s stability?

Deamination at Cys1 removes a primary amine, reducing susceptibility to enzymatic degradation, while D-3-Pyridyl-Ala2 introduces steric hindrance, further enhancing metabolic stability. Comparative pharmacokinetic studies in animal models show a 2.3-fold increase in half-life compared to AVP, as measured by plasma clearance rates .

Advanced Research Questions

Q. How can researchers design a study to investigate the antiproliferative effects of this compound using the PICO framework?

  • Population: Cancer cell lines (e.g., breast adenocarcinoma MCF-7).
  • Intervention: Dose-response analysis (e.g., 1 nM–10 μM).
  • Comparison: Native AVP or [Hyp7]-dDAVP (a structurally related analog with known antiproliferative activity).
  • Outcome: IC50 values, apoptosis markers (caspase-3 activation), and cell cycle arrest (flow cytometry). This design aligns with FINER criteria, ensuring feasibility and relevance to oncotherapeutic research .

Q. What methodological considerations are critical when reconciling contradictory data on the compound’s role in social behavior modulation?

Contradictions in preclinical vs. clinical studies (e.g., ) may arise from species-specific receptor expression or dosing regimes. To address this:

  • Use translational models (e.g., transgenic mice expressing human AVPR1A).
  • Standardize behavioral assays (e.g., partner preference tests) across studies.
  • Conduct meta-analyses to identify confounding variables, such as administration routes (intranasal vs. intravenous) .

Q. How can alanine-scanning mutagenesis elucidate the structure-activity relationship (SAR) of this compound?

By systematically substituting residues (e.g., positions 2–5, 7–9) with alanine, researchers can identify critical pharmacophores. For example:

  • Position 2 (D-3-Pyridyl-Ala): Substitution with Ala reduces V1a affinity by 90%, confirming its role in receptor docking .
  • Position 8 (Arg): Ala substitution abolishes antidiuretic activity, highlighting its importance for V2 receptor interaction . Data should be analyzed using two-way ANOVA to account for dose-dependent effects .

Methodological Guidance

  • For receptor specificity studies: Use selective antagonists (e.g., V1a antagonist SR49059) in functional assays (e.g., calcium flux in HEK293 cells transfected with AVPR1A) .
  • For SAR analysis: Combine alanine scanning with molecular dynamics simulations to predict binding pocket interactions .
  • For clinical translation: Apply PKSolver for pharmacokinetic modeling to optimize dosing regimens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.